Enantiomeric Potency Differentiation: GSK2830371 vs. (R)-GSK2830371
Procurement of the correct enantiomer is critical for Wip1 inhibition. GSK2830371, the active S-enantiomer, potently inhibits Wip1, whereas its R-enantiomer, (R)-GSK2830371, is significantly less active. This defines the minimal active stereochemistry required for target engagement [1].
| Evidence Dimension | Wip1 Phosphatase Inhibitory Activity |
|---|---|
| Target Compound Data | GSK2830371 (S-enantiomer): IC50 = 6 nM [1] |
| Comparator Or Baseline | (R)-GSK2830371 (R-enantiomer): IC50 data not reported; characterized as the inactive enantiomer [1] |
| Quantified Difference | Activity of GSK2830371 is stereospecific; the R-enantiomer is not an active Wip1 inhibitor [1]. |
| Conditions | In vitro Wip1 phosphatase assay [1] |
Why This Matters
This stereospecificity confirms that only the S-enantiomer, GSK2830371, is the valid chemical probe for studying Wip1 function. Procurement of the racemate or incorrect enantiomer would lead to experimental failure.
- [1] MedChemExpress. (R)-GSK 2830371 Product Information. View Source
